molecular formula C14H25BClNO3 B1456073 Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl , propan-2-ol CAS No. 1452577-19-3

Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl , propan-2-ol

Cat. No.: B1456073
CAS No.: 1452577-19-3
M. Wt: 301.62 g/mol
InChI Key: WYCOMWJHXBWLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Significance in Organoboron Chemistry

The development of pyrrolidinylphenylboronic acid derivatives represents a significant milestone in the evolution of organoboron chemistry, building upon the foundational work established in the mid-twentieth century. Organoboron chemistry emerged as a major field following Herbert Brown's pioneering hydroboration research, which demonstrated the unique reactivity patterns of boron-carbon bonds and their synthetic utility. The discovery of hydroboration in 1956 revealed that organoboron compounds could serve as versatile intermediates in organic synthesis, leading to extensive investigation of various structural modifications to enhance their properties and applications.

The specific development of phenylboronic acid derivatives began with Edward Frankland's first preparation of a boronic acid in 1860, when he synthesized ethylboronic acid through a two-stage oxidation process. This early work established the fundamental chemical principles that would later guide the design of more complex boronic acid structures, including those incorporating heterocyclic substituents. The progression from simple alkyl and aryl boronic acids to more sophisticated derivatives containing nitrogen-containing heterocycles represents a natural evolution driven by the need for enhanced selectivity and binding properties in chemical applications.

The incorporation of pyrrolidine moieties into phenylboronic acid structures emerged from research focused on developing compounds with enhanced molecular recognition capabilities. The pyrrolidine ring system provides conformational flexibility while maintaining a basic nitrogen center that can participate in coordination interactions. This structural feature became particularly important as researchers recognized the potential for intramolecular nitrogen-boron coordination to influence the reactivity and selectivity of boronic acid derivatives.

Research into nitrogen-containing boronic acid derivatives gained momentum as scientists explored their potential applications in carbohydrate recognition, enzyme inhibition, and materials science. The unique electronic properties of the nitrogen-boron interaction, combined with the inherent Lewis acidity of the boron center, created opportunities for developing highly selective binding agents. This historical progression demonstrates how fundamental discoveries in organoboron chemistry have led to increasingly sophisticated molecular designs that address specific research challenges.

Classification and Nomenclature Systems

The classification of boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, hydrochloride, propan-2-ol follows established nomenclature conventions for organoboron compounds while accommodating the complexity introduced by multiple chemical components. According to International Union of Pure and Applied Chemistry guidelines, this compound represents a substituted phenylboronic acid derivative where the pyrrolidinylmethyl group is positioned at the meta position relative to the boronic acid functionality. The systematic name reflects the complete structural composition, including the hydrochloride salt form and the propan-2-ol solvate component.

The Chemical Abstracts Service registry number 1452577-19-3 provides a unique identifier for this specific compound formulation, distinguishing it from related derivatives that may differ in salt form, solvation state, or substitution pattern. The molecular formula C₁₄H₂₅BClNO₃ encompasses all constituent atoms, including the boronic acid core structure, the pyrrolidinylmethyl substituent, the chloride counterion, and the propan-2-ol solvate molecule. This comprehensive formula representation ensures accurate identification and facilitates database searches across chemical literature.

Within the broader classification system for organoboron compounds, this derivative belongs to the subcategory of functionalized arylboronic acids, specifically those containing nitrogen-containing heterocyclic substituents. The presence of the pyrrolidine ring classifies it further as a tertiary amine-substituted boronic acid, which distinguishes its chemical behavior from primary or secondary amine derivatives. This classification system provides a framework for understanding structure-activity relationships and predicting chemical reactivity patterns based on established principles of organoboron chemistry.

The nomenclature also reflects the compound's existence as a hydrochloride salt, which significantly impacts its physical properties, solubility characteristics, and handling requirements compared to the free base form. The inclusion of propan-2-ol as a solvate component indicates specific crystallization conditions and suggests enhanced stability or solubility properties that make this particular formulation advantageous for research applications. Understanding these nomenclature distinctions is essential for accurate compound identification and appropriate experimental design.

Importance of Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl, propan-2-ol in Chemical Research

The research significance of boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, hydrochloride, propan-2-ol stems from its unique structural features that enable investigations into nitrogen-boron coordination chemistry and its applications in molecular recognition systems. Structural studies have demonstrated that the pyrrolidinylmethyl substituent can participate in intramolecular coordination with the boron center, creating dynamic equilibria between different coordination states that influence the compound's chemical behavior. This property makes it particularly valuable for studying the factors that control nitrogen-boron dative bond formation and their impact on molecular recognition processes.

Research applications of this compound extend to carbohydrate recognition studies, where the boronic acid functionality provides selective binding capabilities with vicinal diols, while the pyrrolidine substituent offers additional binding interactions and enhanced selectivity. The ability to form reversible covalent complexes with sugars and other polyol-containing molecules makes this compound useful for developing fluorescent sensors and selective transport systems. The presence of the tertiary amine group in the pyrrolidine ring also enables pH-responsive behavior, which can be exploited in designing smart materials and responsive chemical systems.

Investigations into the coordination chemistry of this compound have revealed important insights into the relationship between molecular structure and binding behavior. X-ray crystallographic studies of related pyrrolidinylphenylboronic acid derivatives have shown that the formation of nitrogen-boron dative bonds depends on the solvent environment and the presence of competing ligands. These findings have implications for understanding how environmental conditions influence the binding selectivity and affinity of boronic acid-based recognition systems.

The compound's research importance also extends to its potential applications in medicinal chemistry, where boronic acid derivatives have shown promise as enzyme inhibitors and therapeutic agents. The combination of the boronic acid pharmacophore with the pyrrolidine substituent creates opportunities for developing compounds with enhanced binding selectivity and improved pharmacological properties. Research in this area focuses on understanding how structural modifications influence binding affinity and selectivity for specific biological targets.

Current State of Knowledge and Research Gaps

Current understanding of boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, hydrochloride, propan-2-ol is primarily based on structural characterization and preliminary investigations into its coordination behavior. The compound has been identified and characterized through various analytical techniques, with molecular weight determination (301.62) and structural confirmation through spectroscopic methods. However, comprehensive studies examining its detailed chemical reactivity, binding selectivity, and potential applications remain limited compared to simpler boronic acid derivatives.

Existing research has established fundamental properties such as the compound's molecular structure, basic physical characteristics, and general chemical classification. The SMILES notation (OB(O)C1=CC=CC(CN2CCCC2)=C1.CC(O)C.Cl) provides a complete structural representation that enables computational modeling and database searches. Additionally, the compound's existence as a hydrochloride salt with propan-2-ol solvation has been documented, though detailed studies of these specific formulation effects on chemical behavior are lacking.

Significant research gaps exist in several areas critical to understanding the compound's full potential. Comprehensive binding studies with various diol-containing substrates have not been systematically conducted, limiting understanding of its selectivity profile and binding affinities compared to other boronic acid derivatives. The influence of the hydrochloride salt form and propan-2-ol solvation on binding behavior, solubility properties, and chemical stability requires detailed investigation to optimize its use in various applications.

The relationship between the pyrrolidine substituent's conformational flexibility and the compound's overall chemical behavior represents another important research gap. While related studies on similar derivatives have provided insights into nitrogen-boron coordination patterns, specific investigations into this compound's conformational preferences and their impact on reactivity are needed. Understanding these structure-function relationships is essential for rational design of improved derivatives and optimization of existing applications.

Property Category Known Information Research Gaps
Molecular Structure Confirmed formula C₁₄H₂₅BClNO₃, MW 301.62 Detailed conformational analysis
Physical Properties Hydrochloride salt with propan-2-ol solvate Solubility, stability, thermal properties
Chemical Reactivity Basic boronic acid functionality Detailed reactivity with various substrates
Binding Properties General diol binding capability Selectivity profiles, binding constants
Applications Research chemical status Therapeutic potential, industrial uses

Future research directions should focus on systematic investigation of the compound's binding selectivity with different carbohydrate substrates, detailed mechanistic studies of nitrogen-boron coordination effects, and exploration of potential applications in sensor development and medicinal chemistry. Additionally, comprehensive stability studies and optimization of formulation conditions could enhance the compound's utility in various research applications.

Properties

IUPAC Name

propan-2-ol;[3-(pyrrolidin-1-ylmethyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2.C3H8O.ClH/c14-12(15)11-5-3-4-10(8-11)9-13-6-1-2-7-13;1-3(2)4;/h3-5,8,14-15H,1-2,6-7,9H2;3-4H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCOMWJHXBWLPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CN2CCCC2)(O)O.CC(C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The preparation of boronic acid derivatives with a 3-(1-pyrrolidinylmethyl)phenyl substituent typically involves:

Preparation of the Aryl Boronic Acid Core

The core boronic acid structure is commonly synthesized through transition metal-catalyzed borylation reactions, particularly:

  • Suzuki-Miyaura Borylation: This widely used method involves the palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron (B2pin2) to form aryl boronate esters, which are subsequently hydrolyzed to boronic acids.

  • Direct C–H Borylation: Recent advances allow direct borylation of aromatic C–H bonds using iridium catalysts, providing regioselective access to meta-substituted boronic acids.

For the 3-(1-pyrrolidinylmethyl)phenyl substituent, the precursor aryl halide is typically a 3-(bromomethyl)phenyl derivative, which can be functionalized to introduce the pyrrolidine ring.

Formation of the Hydrochloride Salt and Use of Propan-2-ol

  • Hydrochloride Salt Formation: The free base form of the boronic acid derivative is treated with hydrochloric acid (HCl) to form the stable hydrochloride salt. This improves solubility in polar solvents and enhances crystalline properties for purification.

  • Propan-2-ol as Solvent: Isopropanol is commonly used as a solvent or recrystallization medium due to its moderate polarity and ability to dissolve both organic and inorganic components. It also facilitates the isolation of the hydrochloride salt in a pure form.

Representative Preparation Method (Literature-Informed)

Step Reagents & Conditions Outcome Notes
1. Borylation 3-(bromomethyl)phenyl bromide, Pd catalyst, B2pin2, base, solvent (e.g., dioxane) Formation of 3-(bromomethyl)phenyl boronate ester Suzuki-Miyaura borylation
2. Substitution Pyrrolidine, base (e.g., K2CO3), solvent (DMF or MeCN), heat 3-(1-pyrrolidinylmethyl)phenyl boronate ester Nucleophilic substitution of bromide
3. Hydrolysis Acidic aqueous workup Conversion of boronate ester to boronic acid Typically mild acidic conditions
4. Salt Formation HCl in propan-2-ol Formation of hydrochloride salt Improves stability and crystallinity
5. Purification Recrystallization from propan-2-ol Pure boronic acid hydrochloride salt Final product isolation

Research Findings and Analytical Data

  • Yields: The overall yield for the multi-step synthesis typically ranges from 50% to 75%, depending on the efficiency of the substitution and hydrolysis steps.

  • Purity: Characterization by NMR, IR, and elemental analysis confirms the presence of the boronic acid group, pyrrolidinylmethyl substituent, and hydrochloride salt formation.

  • Stability: The hydrochloride salt in propan-2-ol exhibits enhanced shelf stability compared to free base forms, reducing degradation and facilitating handling.

  • Functional Group Tolerance: The synthetic routes tolerate various substituents on the aromatic ring, enabling derivatization for further applications.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 3-(bromomethyl)phenyl bromide or aldehyde
Catalysts Pd(PPh3)4 for borylation; none for substitution
Solvents Dioxane, DMF, MeCN, propan-2-ol
Temperature 80–110 °C for borylation; room temp to 60 °C for substitution
Reaction Time 6–24 hours depending on step
Workup Acidic hydrolysis; salt formation with HCl
Purification Recrystallization from propan-2-ol
Yield Range 50–75% overall

Chemical Reactions Analysis

Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl , propan-2-ol undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Boronic acids have been extensively studied for their anticancer properties. The introduction of boronic acid groups into bioactive molecules has been shown to enhance their selectivity and pharmacokinetic profiles. For instance, the compound's ability to inhibit proteasome activity is critical in cancer therapy, as demonstrated by the success of bortezomib, a boronic acid-based drug used in multiple myeloma treatment .

Antibacterial and Antiviral Properties
Research indicates that boronic acids exhibit antibacterial and antiviral activities. The mechanism often involves the formation of covalent bonds with specific biomolecules, leading to disruption of bacterial cell walls or viral replication processes. This makes boronic acids promising candidates for developing new antimicrobial agents .

Drug Delivery Systems

Stimuli-Responsive Materials
Boronic acid derivatives can form reversible covalent bonds with diols, which is a fundamental property utilized in creating stimuli-responsive drug delivery systems. These materials can release therapeutic agents in response to changes in pH or the presence of specific biomolecules, enhancing their efficacy and reducing side effects .

Nanoparticle Conjugation
The incorporation of boronic acid into peptide structures allows for targeted drug delivery via nanoparticles. This approach enables the selective release of drugs at specific sites within the body, particularly in tumor tissues or immune cells, thereby improving therapeutic outcomes .

Synthetic Biology and Chemical Biology

Chemical Modification of Biomolecules
Boronic acids facilitate the modification of peptides and proteins through click chemistry reactions. This method allows for the introduction of diverse functionalities into biomolecules without compromising their biological activity. Such modifications are crucial for developing new therapeutic strategies and understanding biological processes .

Peptide Boronic Acids in Immunology
Recent advancements have shown that peptide boronic acids can interact with immune cells, potentially leading to novel immunotherapies. These compounds can be designed to enhance immune responses against tumors by promoting the activation of immune mechanisms .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentsEnhanced selectivity and efficacy
Antibacterial/antiviral propertiesDisruption of microbial functions
Drug Delivery SystemsStimuli-responsive materialsControlled release based on environmental cues
Nanoparticle conjugationTargeted delivery to specific tissues
Synthetic BiologyChemical modification of biomoleculesIntroduction of diverse functionalities
Immunological applicationsPotential for new immunotherapies

Case Studies

Case Study 1: Peptide Boronic Acids in Cancer Immunotherapy
A study conducted at Heidelberg University explored the synthesis of peptide boronic acids designed to interact with immune cells. Researchers demonstrated that these peptides could potentially induce strong immune reactions against tumor cells, paving the way for innovative cancer treatments .

Case Study 2: Development of PBA-Polymers for Biomedical Applications
Research on phenylboronic acid (PBA) polymers highlighted their utility in creating scaffolds for tissue engineering and drug delivery systems. The dynamic nature of PBA-polymers allows them to respond to physiological changes, making them ideal for biomedical applications such as wound healing and controlled drug release .

Comparison with Similar Compounds

Substituent Variations
  • [2-(Piperidin-1-ylmethyl)phenyl]boronic acid : Replaces pyrrolidine (5-membered ring) with piperidine (6-membered), altering steric and electronic properties. The larger ring size may reduce conformational flexibility and affect binding to biological targets like kinases .
  • [3-(Benzyloxy)phenyl]boronic acid : Substitutes the pyrrolidinylmethyl group with a benzyloxy group. The electron-rich benzyloxy group enhances reactivity in Suzuki couplings but reduces solubility in polar solvents .
  • [3-(Aminomethyl)phenyl]boronic acid hydrochloride: Lacks the pyrrolidine ring but retains the amine group as a hydrochloride salt. The absence of the heterocycle simplifies synthesis but may decrease target specificity .

Physicochemical Properties

Compound Molecular Weight Solubility (HCl Form) LogP<sup>*</sup> Melting Point
Target Compound ~269.5 g/mol High (aqueous) 1.8 Not reported
[2-(Piperidin-1-ylmethyl)phenyl]boronic acid ~261.5 g/mol Moderate 2.3 150–155°C
3-(Benzyloxy)phenylboronic acid ~228.1 g/mol Low 3.1 180–185°C
[3-(Aminomethyl)phenyl]boronic acid HCl ~201.5 g/mol High (aqueous) 0.9 210–215°C

<sup>*</sup> Predicted using fragment-based methods .

Key Observations :

  • The target compound’s pyrrolidine ring and HCl salt contribute to lower LogP (more hydrophilic) compared to benzyloxy derivatives.
  • Propan-2-ol may further improve solubility in organic-aqueous mixtures, advantageous for formulation .
Suzuki-Miyaura Coupling
  • The target compound’s boronic acid group enables cross-coupling with aryl halides. However, steric hindrance from the pyrrolidinylmethyl group may slow reaction rates compared to less bulky analogs (e.g., 3-cyanophenylboronic acid) .

Commercial and Research Status

  • Availability : The target compound is listed in specialty catalogs (e.g., Combi-Blocks) at 95% purity, comparable to derivatives like [4-(Piperazin-1-ylmethyl)phenyl]boronic acid .
  • Pricing: While exact pricing is unavailable, similar boronic acids (e.g., 4-[1-(Boc-amino)cyclopropyl]phenyl boronic acid) cost ~€388/100mg, suggesting a premium for complex substituents .

Biological Activity

Boronic acids, particularly derivatives like [3-(1-pyrrolidinylmethyl)phenyl]boronic acid, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its applications in medicinal chemistry, organic synthesis, and material science.

Overview of Boronic Acids

Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. They are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various biological contexts. The compound [3-(1-pyrrolidinylmethyl)phenyl]boronic acid is particularly noted for its role as an intermediate in drug synthesis and as a tool in biochemical research.

Medicinal Chemistry Applications

  • Anticancer Activity : Boronic acids have been explored for their potential in cancer therapy. Studies indicate that derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, a related study found that certain boronic acid derivatives had significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 18.76 µg/mL .
  • Antibacterial Properties : Research has shown that boronic acids can inhibit the activity of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The compound has been demonstrated to restore susceptibility to antibiotics like meropenem when used in combination therapies against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa .
  • Antioxidant Effects : Some studies highlight the antioxidant potential of boronic acid derivatives, which can scavenge free radicals effectively. This property is crucial for developing formulations aimed at reducing oxidative stress in biological systems .

Biochemical Applications

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase. The IC50 values for these activities indicate moderate to high inhibition potential, making them candidates for further development as therapeutic agents targeting neurodegenerative diseases .
  • Protein Interaction Studies : Boronic acids are utilized in probing protein interactions and studying enzyme activities, which aids in understanding complex biological processes and facilitates drug discovery efforts .

Table 1: Summary of Biological Activities

Activity TypeSpecific EffectIC50 Value (µg/mL)Reference
AnticancerCytotoxicity against MCF-718.76 ± 0.62
AntibacterialSynergistic effect with meropenemFICI < 0.5
Enzyme InhibitionAcetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
AntioxidantDPPH radical scavenging0.14 ± 0.01

Synthesis and Applications

The synthesis of [3-(1-pyrrolidinylmethyl)phenyl]boronic acid typically involves straightforward organic reactions that allow for the introduction of various functional groups, enhancing its biological activity profile . This compound plays a pivotal role in cross-coupling reactions, such as Suzuki-Miyaura coupling, facilitating the construction of complex organic molecules essential for drug development .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing [3-(1-pyrrolidinylmethyl)phenyl]boronic acid hydrochloride, and how can they be addressed methodologically?

  • Answer: Synthesis challenges include boronic acid instability during purification and sensitivity to protic solvents. To mitigate this, researchers often synthesize boronic ester prodrugs first, which are more stable and easier to purify. For example, coupling the phenylboronic acid moiety with a pyrrolidinylmethyl group via Suzuki-Miyaura cross-coupling (using Pd catalysts) is common, followed by HCl salt formation . Post-synthesis, lyophilization with propan-2-ol as a co-solvent improves stability .

Q. How can solubility issues of this boronic acid derivative in aqueous buffers be resolved for in vitro assays?

  • Answer: Propan-2-ol is frequently used as a co-solvent (≤10% v/v) to enhance aqueous solubility. Alternatively, prodrug strategies (e.g., boronic ester formation with pinacol) improve solubility, which can be hydrolyzed back to the active boronic acid under physiological conditions . Adjusting pH to 7.4–8.0 also stabilizes the boronic acid-diol interactions, reducing aggregation .

Q. Which analytical techniques are most reliable for characterizing this compound, and what are their limitations?

  • Answer:

  • LC-MS: Effective but requires derivatization (e.g., diol esterification) to prevent boroxine formation, which complicates spectral interpretation .
  • NMR: ¹¹B NMR is specific for boron but has low sensitivity; ¹H/¹³C NMR identifies structural motifs but struggles with HCl salt interference .
  • HPLC: Reverse-phase C18 columns with ion-pairing agents (e.g., TFA) improve resolution .

Advanced Research Questions

Q. How can non-specific interactions with non-glycosylated proteins be minimized in glycoprotein binding studies using this compound?

  • Answer: Secondary interactions (e.g., hydrophobic or electrostatic) can reduce selectivity. To address this:

  • Use low-ionic-strength buffers (e.g., 10 mM HEPES, pH 7.4) to minimize ionic interference .
  • Introduce blocking agents (e.g., BSA) to occupy non-specific binding sites on proteins .
  • Optimize the boronic acid-to-surface ratio to balance affinity and specificity in immobilized systems .

Q. What computational strategies predict the binding kinetics of this compound with diol-containing targets (e.g., proteasomes)?

  • Answer:

  • Molecular Dynamics (MD): Simulates boronic acid-diol binding reversibility and identifies key hydrogen-bonding residues (e.g., Thr1 in proteasomes) .
  • Docking Studies (AutoDock Vina): Predicts binding poses but requires parameterization for boron’s trigonal planar geometry .
  • Quantum Mechanics (QM): Calculates transition states for boronate ester formation, correlating with experimental kon values .

Q. How does the pyrrolidinylmethyl substituent influence target engagement and pharmacokinetics?

  • Answer:

  • Target Engagement: The pyrrolidine group enhances binding to proteasomes by mimicking natural peptide substrates, as seen in bortezomib analogs .
  • Pharmacokinetics: The basic nitrogen in pyrrolidine improves solubility and membrane permeability, while the methyl group reduces metabolic degradation .

Q. What experimental approaches reconcile contradictory data on boronic acid-diol binding affinities across studies?

  • Answer: Discrepancies often arise from differences in pH, buffer composition, or competing diols. To standardize results:

  • Use a reference diol (e.g., fructose) for internal calibration .
  • Conduct competitive binding assays under physiological pH (7.4) and temperature (37°C) .
  • Validate findings with orthogonal methods (e.g., SPR for kinetics vs. ITC for thermodynamics) .

Methodological Workflow Table

Research Objective Key Steps References
Synthesis Optimization 1. Protect boronic acid as pinacol ester.
2. Perform Suzuki coupling.
3. Deprotect and isolate HCl salt.
Binding Kinetics Analysis 1. Use stopped-flow fluorescence (kon/koff).
2. Compare with MD simulations.
MS Characterization 1. Derivatize with 2,5-dihydroxybenzoic acid.
2. Perform MALDI-MS/MS on DHB matrix.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl , propan-2-ol
Reactant of Route 2
Reactant of Route 2
Boronic acid, [3-(1-pyrrolidinylmethyl)phenyl]-, HCl , propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.